2-(4-Nitrophenyl)benzoic acid
Overview
Description
2-(4-Nitrophenyl)benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a nitro group attached to the para position of the phenyl ring, which is further connected to a benzoic acid moiety
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with key functional proteins in bacterial cell division .
Mode of Action
It’s worth noting that compounds with similar structures have been shown to interact with their targets in a way that disrupts normal cellular processes .
Biochemical Pathways
Benzoic acid derivatives have been implicated in various biochemical reactions, including those involving the shikimate and phenylpropanoid pathways .
Pharmacokinetics
Similar compounds have been shown to have specific pharmacokinetic parameters .
Result of Action
Similar compounds have been shown to have antimicrobial activity, suggesting that they may disrupt normal cellular processes in bacteria .
Action Environment
It’s worth noting that the activity of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
It is known that aromatic compounds like 2-(4-Nitrophenyl)benzoic acid can participate in various biochemical reactions, such as free radical bromination, nucleophilic substitution, and oxidation .
Molecular Mechanism
It is known that aromatic compounds can undergo various reactions, including free radical reactions and nucleophilic substitutions . These reactions could potentially influence the activity of enzymes, proteins, and other biomolecules.
Temporal Effects in Laboratory Settings
It has been used for two-photon (TP) uncaging using near-IR light . The TP absorption cross-sections of the newly designed chromophore were determined to be 18 GM at 720 nm and 54 GM at 740 nm in DMSO .
Metabolic Pathways
It is known that aromatic compounds can undergo various reactions, including oxidation, which could potentially involve various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-nitrophenyl)benzoic acid typically involves the nitration of benzoic acid derivatives. One common method is the nitration of 2-phenylbenzoic acid using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the para position of the phenyl ring.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and concentration, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the process.
Types of Reactions:
Reduction: this compound can undergo reduction reactions to convert the nitro group to an amino group. This is typically achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Oxidation: Although less common, the benzoic acid moiety can undergo oxidation reactions to form corresponding carboxylate derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Various electrophiles in the presence of a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed:
Reduction: 2-(4-Aminophenyl)benzoic acid.
Substitution: Depending on the electrophile used, various substituted derivatives of this compound.
Oxidation: Carboxylate derivatives of the benzoic acid moiety.
Scientific Research Applications
2-(4-Nitrophenyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in various organic synthesis pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a model compound in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their pharmacological effects.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.
Comparison with Similar Compounds
- 2-(4-Aminophenyl)benzoic acid
- 2-(4-Chlorophenyl)benzoic acid
- 2-(4-Methylphenyl)benzoic acid
Comparison: 2-(4-Nitrophenyl)benzoic acid is unique due to the presence of the nitro group, which imparts distinct chemical and physical properties. Compared to its amino, chloro, and methyl analogs, the nitro compound exhibits different reactivity patterns, particularly in reduction and substitution reactions. The nitro group also influences the compound’s electronic properties, making it more suitable for specific applications in research and industry.
Properties
IUPAC Name |
2-(4-nitrophenyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-13(16)12-4-2-1-3-11(12)9-5-7-10(8-6-9)14(17)18/h1-8H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKKQTQLZURECG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40293030 | |
Record name | 4'-Nitro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40293030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18211-41-1 | |
Record name | 18211-41-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86911 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4'-Nitro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40293030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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